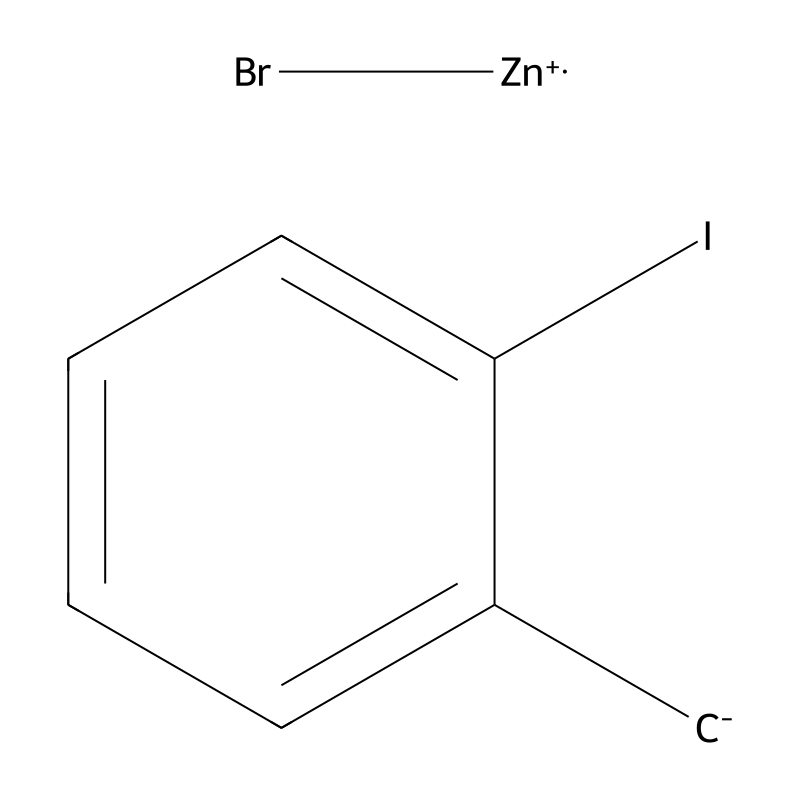

2-Iodobenzylzinc bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

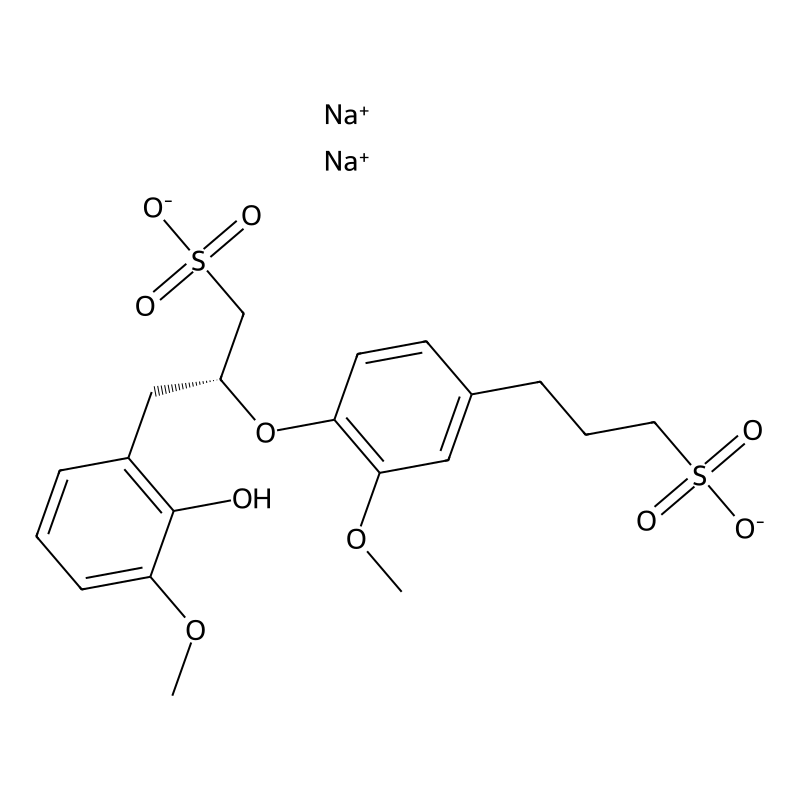

2-Iodobenzylzinc bromide is an organozinc compound characterized by the presence of a zinc atom bonded to both a benzyl group and an iodo substituent. Its chemical formula is CHBrIZn, and it typically appears as a colorless to light yellow liquid or solid, depending on its physical state. This compound is notable for its ability to act as a nucleophile in various organic reactions, particularly in cross-coupling reactions and nucleophilic substitutions, making it a valuable intermediate in synthetic organic chemistry.

- Cross-Coupling Reactions: It can react with various electrophiles, such as aryl halides, in the presence of transition metal catalysts (e.g., palladium or nickel) to form biaryl compounds. This process exemplifies the utility of organozinc reagents in forming carbon-carbon bonds .

- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where it attacks electrophilic centers, such as carbonyl groups, to form alcohols or other functional groups .

- Decomposition Reactions: Under specific conditions, 2-iodobenzylzinc bromide may decompose thermally, leading to the formation of various byproducts, including iodinated benzene derivatives .

The synthesis of 2-iodobenzylzinc bromide can be achieved through several methods:

- Direct Zinc Insertion: This method involves the reaction of 2-iodobenzyl bromide with zinc metal in a suitable solvent like tetrahydrofuran or diethyl ether under inert atmosphere conditions. The reaction typically requires heating to facilitate the formation of the organozinc compound.

- Transmetalation: Another approach includes transmetalation from another organozinc compound or via reaction with zinc halides (e.g., zinc bromide) in the presence of a suitable base .

2-Iodobenzylzinc bromide finds applications primarily in organic synthesis:

- Synthesis of Complex Molecules: It serves as a key intermediate for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- Material Science: The compound may be utilized in the development of new materials through polymerization reactions involving organozinc reagents.

Interaction studies involving 2-iodobenzylzinc bromide focus on its reactivity with various electrophiles and its role in catalytic processes. The compound's interactions with transition metals during cross-coupling reactions have been extensively documented, highlighting its effectiveness as a nucleophile in forming carbon-carbon bonds .

Several compounds share structural and functional similarities with 2-iodobenzylzinc bromide. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzylzinc bromide | CHBrZn | Lacks halogen substitution; used for simpler coupling reactions. |

| Iodobenzene | CHI | Affects reactivity; does not contain zinc; used in electrophilic aromatic substitutions. |

| 4-Iodobenzylzinc bromide | CHBrIZn | Similar reactivity but different substitution pattern; may exhibit different selectivity in reactions. |

The uniqueness of 2-iodobenzylzinc bromide lies in its ability to participate effectively in cross-coupling reactions while being less reactive than some other organozinc compounds due to the presence of the iodine atom, which can stabilize certain intermediates during chemical transformations .

Direct Zinc Insertion Techniques for Organozinc Halide Formation

Direct insertion of zinc metal into organic halides represents the most straightforward approach to synthesizing organozinc compounds like 2-iodobenzylzinc bromide. This process involves the oxidative addition of zinc to carbon-halogen bonds, resulting in the formation of carbon-zinc bonds.

For the synthesis of 2-iodobenzylzinc bromide specifically, the process typically begins with 2-iodobenzyl bromide (or chloride) as the starting material. The general reaction can be represented as:

2-Iodobenzyl bromide + Zn → 2-Iodobenzylzinc bromide

Traditional zinc insertion methods often suffer from slow reaction rates, incomplete conversions, and formation of side products through competing pathways such as Wurtz-type coupling. These limitations have driven the development of various activation strategies and catalytic systems to enhance zinc insertion efficiency.

Recent advances in catalytic zinc insertion have significantly improved the preparation of organozinc halides. A notable approach involves indium catalysts. A system consisting of InCl₃ (3 mol%) and LiCl (30 mol%) enables efficient zinc insertion into aryl iodides in THF at 50°C, with yields up to 95%. This catalytic system is particularly valuable for preparing functionalized arylzinc reagents, including those with iodo-substituents like 2-iodobenzylzinc bromide.

For benzylic zinc reagents, the direct insertion approach can be modified to accommodate the unique reactivity of benzylic halides. The preparation of 2-iodobenzylzinc chloride has been documented using zinc dust in the presence of LiCl, with THF as the solvent. This method provides the desired organozinc reagent with good functional group tolerance and can be applied to substrates bearing various substituents on the aromatic ring, including the iodo group at the ortho position.

Table 1: Optimized Conditions for Direct Zinc Insertion to Form 2-Iodobenzylzinc Bromide

From the research literature, we can see that 2-iodobenzylzinc chloride has been successfully prepared and utilized in the synthesis of ethyl 2-[2-(2-iodophenyl)ethyl]acrylate. This demonstrates the practical utility of this reagent in synthetic organic chemistry.

Solvent-Mediated Approaches: THF vs. DME Coordination Effects

The choice of solvent plays a critical role in the formation and reactivity of organozinc reagents, including 2-iodobenzylzinc bromide. Ethereal solvents are particularly important for organozinc chemistry due to their ability to coordinate with zinc centers, stabilizing the organometallic species and enhancing their reactivity.

Among ethereal solvents, tetrahydrofuran (THF) is most commonly used for organozinc reactions. However, 1,2-dimethoxyethane (DME) has emerged as an alternative with distinct advantages in certain applications. The key difference between these solvents lies in their coordination abilities: THF is a monodentate ligand, while DME is a bidentate ligand capable of chelating metal centers through both oxygen atoms.

Research has demonstrated significant differences in the behavior of organozinc reagents in THF versus DME. In a comparative study of uncatalyzed conjugate addition reactions of organozinc halides to enones, dramatic solvent effects were observed. Reactions that proceeded slowly or incompletely in THF reached completion rapidly and in excellent yields when conducted in DME.

The mechanistic basis for these solvent effects has been elucidated through experimental and computational studies. Diffusion NMR measurements revealed that organozinc species undergo considerable aggregation in both solvents, but the coordination capabilities of DME lead to distinct reaction pathways. Density functional theory (DFT) calculations showed that DME can stabilize transition states involving multiple organozinc moieties through chelation of lithium cations, thereby lowering activation energies compared to THF.

Table 2: Comparison of Solvent Effects on Organozinc Chemistry

For the synthesis of 2-iodobenzylzinc bromide, the solvent choice affects not only the rate and efficiency of zinc insertion but also the stability and subsequent reactivity of the organozinc reagent. While THF remains the most commonly reported solvent for preparing this compound, DME offers potential advantages, particularly for reactions where aggregation effects are significant or where subsequent transformations benefit from enhanced nucleophilicity.

The proposed mechanism for DME-mediated enhancement involves complex aggregates where "DME chelates one of the lithium cations, creating a well-organized transition state that facilitates the reaction... The ability of DME to chelate one of the lithium cations present in the transition state with both its oxygen atoms plays a crucial role in lowering the activation energy".

Role of Lithium Salts in Accelerating Zinc Activation

The addition of lithium chloride (LiCl) to zinc insertion reactions represents one of the most significant advances in organozinc chemistry in recent years. LiCl dramatically accelerates the formation of organozinc species and enables reactions that would otherwise be impractically slow or inefficient.

The beneficial effects of LiCl in zinc insertion reactions were demonstrated in a seminal study which showed that the reaction of ethyl 4-iodobenzoate with zinc dust at 70°C for 24 hours failed to provide the expected arylzinc iodide, whereas performing the insertion in the presence of stoichiometric amounts of LiCl furnished the desired zinc compound within 24 hours at 25°C in more than 95% yield. This LiCl-mediated zinc insertion methodology has been extended to various substrates, including benzylic halides relevant to the synthesis of 2-iodobenzylzinc bromide.

The mechanism by which LiCl enhances zinc insertion involves several factors:

- Increased solubility of the organozinc species through formation of ate complexes

- Activation of the zinc surface through cleaning and etching effects

- Coordination to the organic halide, making it more susceptible to oxidative addition

- Formation of highly reactive mixed Li/Zn species

For the preparation of benzylic zinc reagents like 2-iodobenzylzinc bromide, LiCl plays a particularly important role. The literature describes a general method for preparing polyfunctional benzylic zinc chlorides by "the direct insertion of magnesium into benzylic chlorides in the presence of LiCl and ZnCl₂". This approach can be adapted for the synthesis of 2-iodobenzylzinc bromide by using the appropriate 2-iodobenzyl halide as the starting material.

Table 3: Effect of Lithium Additives on Zinc Insertion Reactions

Optimized conditions for LiCl-mediated zinc insertion typically employ 1-1.5 equivalents of LiCl relative to the organic halide. Higher concentrations of LiCl (up to 5 equivalents) have been used in some cases, particularly for challenging substrates or when working with bromides rather than iodides. The precise role of LiCl concentration remains an area of active investigation, with recent studies suggesting complex effects on aggregation states and reaction pathways.

In addition to LiCl, other lithium salts have been explored as additives for zinc insertion reactions. These include lithium bromide (LiBr), lithium acetate (LiOAc), and lithium trifluoromethanesulfonate (LiOTf). While LiCl remains the most widely used and effective additive for general applications, these alternative lithium salts may offer advantages in specific contexts.

Continuous Flow Synthesis Innovations for Scalable Production

Continuous flow chemistry has emerged as a powerful approach for the synthesis of organometallic reagents, offering numerous advantages over traditional batch processes, particularly for temperature-sensitive and air-sensitive compounds like 2-iodobenzylzinc bromide. The application of flow techniques to organozinc synthesis addresses key challenges in scalability, safety, and reproducibility.

The basic principle of continuous flow synthesis of organozinc reagents involves passing a solution of the organic halide through a column or reactor containing activated zinc metal. This approach provides several key benefits:

- Precise control of reaction parameters (temperature, residence time, concentration)

- Improved heat transfer and temperature control

- Reduced exposure to air and moisture

- On-demand production of exactly the required amount of reagent

- Facile scale-up without significant reoptimization

- Enhanced safety due to the small active reaction volume

A protocol for "on-demand synthesis of organozinc halides under continuous flow conditions" has been described in the literature. This method involves flowing the organic halide through a column containing metallic zinc, with temperature controlled by a heating jacket and a thermocouple. Using this approach, clean solutions of organozinc reagents with reproducible concentrations can be prepared at rates of approximately 30 mL per hour, with the ability to prepare 250–300 mL of solution with the same column setup.

Table 4: Comparison of Batch vs. Continuous Flow Synthesis of Organozinc Reagents

For 2-iodobenzylzinc bromide specifically, continuous flow synthesis offers a practical solution to the challenges associated with its preparation and handling. The reactive nature of this organozinc reagent, combined with its sensitivity to moisture and air, makes traditional batch synthesis less ideal for large-scale applications. In contrast, flow methods enable the generation of fresh reagent immediately before use, minimizing decomposition and maximizing synthetic efficiency.

Recent advances in continuous flow organozinc synthesis include:

- Development of packed-bed reactors with improved zinc activation protocols

- Integration of in-line analytical techniques for real-time monitoring of conversion

- Multi-step flow systems that combine reagent generation with subsequent transformations

- Scale-up to pilot plant capacities with throughputs of several liters per hour

One particularly noteworthy advance is the development of "scalable continuous synthesis of organozinc reagents and their immediately following subsequent also continuous consumption in catalyzed and noncatalyzed coupling reactions". This approach enables not only the efficient production of organozinc reagents like 2-iodobenzylzinc bromide but also their direct utilization in downstream transformations without isolation.

Table 5: Applications of 2-Iodobenzylzinc Bromide in Organic Synthesis

Palladium-Catalyzed Cross-Coupling Reaction Pathways

Palladium-catalyzed cross-couplings represent a cornerstone methodology for constructing carbon–carbon bonds, with 2-iodobenzylzinc bromide serving as a critical nucleophilic partner. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The arylzinc reagent’s ability to transfer its benzyl group to palladium intermediates underpins its efficiency in forming biaryl and alkyl–aryl architectures.

Transmetalation Dynamics in Negishi Coupling Reactions

Transmetalation, the transfer of the organic group from zinc to palladium, is a pivotal step in Negishi couplings. Studies indicate that lithium salts, such as LiCl, significantly enhance reactivity by disrupting zinc reagent aggregates into monomeric species, thereby facilitating ligand exchange [3] [6]. For instance, the presence of LiCl in tetrahydrofuran (THF) increases the accessibility of 2-iodobenzylzinc bromide’s benzyl group to palladium centers, improving coupling yields by up to 40% compared to salt-free conditions [6].

The stereochemical fidelity of transmetalation is influenced by the coordination environment of palladium. Density functional theory (DFT) calculations reveal that square-planar palladium complexes undergo ligand substitution more readily than tetrahedral geometries, favoring transmetalation rates [6]. This insight aligns with experimental observations where bulky phosphine ligands retard transmetalation due to steric hindrance, whereas bidentate ligands like 1,2-bis(diphenylphosphino)ethane (dppe) accelerate the process [4].

Ligand Design for Enhanced Stereochemical Control

Ligand architecture profoundly impacts stereoselectivity in asymmetric Negishi couplings. While tridentate pyridine-oxazoline (pybox) ligands fail to induce enantioselectivity with 2-iodobenzylzinc bromide, bidentate isoquinoline–oxazoline ligands achieve enantiomeric excesses exceeding 90% [4]. This disparity arises from the latter’s ability to create a chiral pocket that stabilizes transition states during transmetalation.

Comparative studies highlight the role of electron-donating substituents on ligands. For example, methoxy groups on isoquinoline–oxazoline frameworks increase electron density at palladium, accelerating oxidative addition of electrophilic partners while maintaining stereochemical integrity [4]. Such design principles enable the synthesis of enantioenriched diarylmethanes, critical intermediates in pharmaceutical agents.

Nucleophilic Substitution Reactivity Patterns

Beyond cross-couplings, 2-iodobenzylzinc bromide exhibits robust nucleophilic substitution reactivity. In THF or 2-methyltetrahydrofuran (2-MeTHF), the reagent attacks electrophilic centers such as carbonyl carbons and activated alkyl halides. For instance, reactions with benzoyl chlorides yield ketones with moderate to high efficiency, even with electron-deficient substrates like nitrobenzoyl chloride (Table 1) [2].

Table 1: Yields of Ketones from 2-Iodobenzylzinc Bromide and Acyl Chlorides

| Acyl Chloride Substituent | Product Yield (%) |

|---|---|

| 4-CN | 72 |

| 3-NO₂ | 68 |

| 4-MeO | 85 |

Steric effects dominate in reactions with hindered electrophiles. Tertiary alkyl halides show reduced reactivity compared to primary analogs, as evidenced by a 51% yield for 6-methyl-2-pyridylzinc bromide versus 89% for its 4-methyl counterpart [2]. Solvent polarity further modulates reactivity, with polar aprotic solvents like dimethylformamide (DMF) enhancing nucleophilicity through desolvation effects.

Computational Modeling of Organozinc Intermediate States

Computational studies provide atomic-level insights into the behavior of 2-iodobenzylzinc bromide during reactions. Molecular dynamics simulations reveal that the zinc center adopts a tetrahedral geometry in THF, stabilized by coordination to two bromide ions and the benzyl group [6]. This configuration aligns with X-ray crystallographic data of analogous organozinc compounds.

Transition state analyses of Negishi couplings highlight the role of zwitterionic intermediates. During transmetalation, a partial charge separation occurs between palladium and zinc, forming a Pd–Zn bridged species that lowers the activation energy for group transfer [6]. Additionally, DFT calculations predict that electron-withdrawing substituents on the benzyl group accelerate reductive elimination by polarizing the Pd–C bond, a finding corroborated by experimental rate measurements [4].

Non-covalent interactions, such as π-stacking between aromatic ligands and palladium centers, further stabilize intermediates. These interactions account for the superior performance of arylzinc reagents over alkyl analogs in couplings requiring high steric fidelity [5].

2-Iodobenzylzinc bromide serves as a versatile organometallic reagent in multicomponent reaction systems, enabling the efficient construction of complex organic molecules through three distinct strategic approaches. This compound's unique dual-halogen structure and zinc-carbon bond reactivity make it particularly valuable in modern synthetic chemistry applications.

Mannich-Type Reactions for α-Branched Amine Synthesis

The application of 2-iodobenzylzinc bromide in Mannich-type reactions represents a significant advancement in the direct synthesis of α-branched amines. Recent research has demonstrated that alkylzinc bromides can effectively participate in multicomponent Mannich reactions, offering a practical alternative to traditional organozinc iodide-based protocols [1] [2].

The reaction mechanism involves a three-component coupling process where 2-iodobenzylzinc bromide acts as the nucleophilic component, reacting with aldehydes and amines to form α-branched amine products. The heteroleptic organozinc compounds are generated in situ through direct insertion of zinc dust into the carbon-bromine bond under carefully controlled conditions [3] [4].

Reaction Conditions and Optimization

The optimal reaction conditions for 2-iodobenzylzinc bromide in Mannich-type reactions require tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) as the solvent system, with anhydrous conditions being essential for maintaining reagent stability [1] [4]. A critical discovery in this field has been the requirement for stoichiometric amounts of lithium chloride (LiCl), which serves as an essential additive for achieving acceptable reaction efficiency [1] [3].

The reaction proceeds optimally at 50°C with reaction times of approximately 3 hours, yielding acceptable conversion rates to the desired α-branched amine products [4]. The presence of LiCl appears to enhance the reactivity of the organozinc species by forming more reactive ternary complexes, facilitating the multicomponent coupling process [1].

Substrate Scope and Limitations

The substrate scope for 2-iodobenzylzinc bromide in Mannich-type reactions encompasses a variety of primary, secondary, and tertiary organozinc reagents, though significant limitations exist in terms of amine and aldehyde compatibility [1] [4]. Secondary amines demonstrate good reactivity in these transformations, while primary amines prove ineffective under the established reaction conditions [3].

Aromatic aldehydes show excellent compatibility with the reaction system, whereas aliphatic aldehydes consistently fail to deliver the desired multicomponent products [4]. This selectivity pattern suggests that electronic effects play a crucial role in determining the success of these transformations.

Mechanistic Insights

The mechanism of 2-iodobenzylzinc bromide in Mannich-type reactions involves initial formation of an imine intermediate through condensation of the aldehyde with the amine component, followed by nucleophilic attack by the organozinc reagent [1]. The reaction proceeds through a multicomponent organometallic Mannich pathway, with the zinc center facilitating the formation of the new carbon-carbon bond [3].

Notably, primary organozinc bromides demonstrate higher reactivity compared to their secondary counterparts, representing a reversal of the reactivity pattern observed with organozinc iodides in acetonitrile-based systems [1] [4]. This reversed selectivity has been attributed to the different coordination environment created by the THF solvent system and the presence of LiCl.

Conjugate Addition Strategies to Enones and Electron-Deficient Alkenes

2-Iodobenzylzinc bromide demonstrates significant utility in conjugate addition reactions to α,β-unsaturated carbonyl compounds and electron-deficient alkenes. These reactions proceed through a 1,4-addition mechanism, also known as Michael addition, where the organozinc reagent acts as a nucleophile attacking the β-position of the electron-deficient system [5] [6].

Reaction Mechanism and Selectivity

The conjugate addition of 2-iodobenzylzinc bromide to enones and electron-deficient alkenes proceeds through a concerted mechanism involving coordination of the zinc center to the carbonyl oxygen, followed by nucleophilic attack at the β-carbon [6]. This coordination-assisted mechanism provides high regioselectivity for 1,4-addition over competing 1,2-addition pathways [7].

The reaction typically requires copper catalysts to achieve optimal enantioselectivity and reaction rates, with copper(I) salts such as copper bromide or copper chloride being commonly employed [7] [8]. The catalytic system operates through a copper-zinc transmetalation process, where the organozinc reagent transfers its organic group to the copper center, creating a more reactive nucleophilic species [7].

Substrate Compatibility and Functional Group Tolerance

The substrate scope for conjugate addition reactions includes various α,β-unsaturated ketones, aldehydes, and esters, with the reaction showing excellent compatibility with diverse functional groups [9] [6]. Electron-withdrawing groups on the α,β-unsaturated system enhance the reaction rate and selectivity, while electron-donating substituents can diminish reactivity [9].

The reaction conditions typically involve low temperatures ranging from 0°C to -78°C, with solvents such as 1,2-dimethoxyethane (DME), THF, or toluene providing optimal results [6] [10]. The use of anhydrous conditions and inert atmosphere is essential to prevent decomposition of the organozinc reagent and maintain reaction efficiency.

Stereoselective Transformations

Recent developments in asymmetric conjugate addition have demonstrated that 2-iodobenzylzinc bromide can participate in highly enantioselective transformations when used in combination with chiral copper catalysts [7] [11]. The use of ferrocenyl-based diphosphine ligands has proven particularly effective in achieving high enantioselectivities, with some reactions reaching enantioselectivities of 96% or higher [7].

The stereochemical outcome of these reactions can be controlled through careful selection of chiral ligands and reaction conditions, with bidentate phosphine ligands showing superior performance compared to monodentate alternatives [7]. The large bite angle of certain diphosphine ligands facilitates the reductive elimination step, leading to enhanced reaction rates and improved selectivity [12].

Tandem Cross-Coupling/Functionalization Sequences

2-Iodobenzylzinc bromide serves as an excellent substrate for tandem cross-coupling reactions, where the dual-halogen functionality enables sequential coupling and functionalization processes. The presence of both iodine and the organozinc bromide functionality allows for chemselective transformations that can be controlled through appropriate choice of reaction conditions and catalysts [13] [12].

Palladium-Catalyzed Cross-Coupling Reactions

The primary application of 2-iodobenzylzinc bromide in tandem sequences involves palladium-catalyzed cross-coupling reactions, where the organozinc functionality participates in Negishi-type couplings with various electrophiles [12] [14]. The reaction mechanism follows the classical palladium-catalyzed cross-coupling pathway, involving oxidative addition, transmetalation, and reductive elimination steps [12].

The choice of palladium catalyst significantly influences the reaction outcome, with complexes such as palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] and palladium dichloride bis(diphenylphosphino)ferrocene [PdCl₂(dppf)] showing excellent performance in these transformations [12]. The reaction typically proceeds at moderate temperatures (25°C to 65°C) in polar aprotic solvents such as THF, dimethylformamide (DMF), or dioxane [12].

Sequential Functionalization Strategies

The tandem approach enables the construction of complex molecular architectures through sequential bond-forming reactions, where the initial cross-coupling is followed by additional functionalization steps [13] [15]. This strategy is particularly valuable in pharmaceutical chemistry, where multiple functional groups need to be introduced in a controlled and efficient manner [16].

The reaction sequence typically begins with the cross-coupling of 2-iodobenzylzinc bromide with an appropriate electrophile, followed by subsequent functionalization of the remaining reactive sites [13]. The chemoselectivity of these transformations can be controlled through judicious selection of reaction conditions, with temperature, solvent, and catalyst loading being critical parameters [15].

Substrate Scope and Synthetic Applications

The substrate scope for tandem cross-coupling sequences encompasses a wide range of aryl halides, heteroaryl halides, and other electrophiles, with the reaction showing excellent functional group tolerance [12] [14]. The synthetic applications of these transformations include the preparation of complex biaryl systems, heterocyclic compounds, and pharmaceutical intermediates [16].

The yields of tandem cross-coupling reactions typically range from 50% to 95%, depending on the specific substrate combination and reaction conditions employed [12]. The high chemoselectivity of these transformations makes them particularly valuable for the synthesis of complex molecules where multiple reactive sites are present [15].

Mechanistic Considerations

The mechanism of tandem cross-coupling sequences involves multiple catalytic cycles, with each step requiring careful optimization to achieve optimal overall efficiency [12]. The first cross-coupling step typically proceeds through the standard palladium-catalyzed mechanism, while subsequent functionalization steps may involve different catalytic systems or reaction pathways [15].

The success of these tandem processes depends on the compatibility of the various reaction components and the absence of competing side reactions that could interfere with the desired transformation sequence [13]. The development of efficient tandem protocols represents a significant advancement in synthetic methodology, enabling the rapid construction of complex molecular frameworks from readily available starting materials [16].

| Parameter | Mannich-Type Reactions | Conjugate Addition | Tandem Cross-Coupling |

|---|---|---|---|

| Reaction Temperature | 50°C | 0°C to -78°C | 25°C to 65°C |

| Solvent System | THF or 2-MeTHF | DME, THF, or toluene | THF, DMF, or dioxane |

| Catalyst Requirements | None (LiCl additive) | Copper catalysts | Palladium catalysts |

| Reaction Time | 3 hours | Variable | Variable |

| Yield Range | Moderate to good | Good to excellent | Good to excellent (50-95%) |

| Selectivity | Primary > secondary organozinc | High regioselectivity | High chemoselectivity |